

# An In-depth Technical Guide on the Photophysical Properties of Disperse Yellow 7

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## Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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**Disperse Yellow 7** (C.I. 26090) is a monoazo dye utilized in the textile industry for coloring synthetic fibers like polyester, acetate, and nylon.[1][2][3] Its chemical structure, characterized by an azo group (-N=N-) acting as a chromophore, is responsible for its distinct yellow color.[2][4] This guide provides a detailed overview of the photophysical properties of **Disperse Yellow 7**, experimental protocols for their characterization, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

## Core Photophysical and Chemical Properties

The key identifiers and physicochemical properties of **Disperse Yellow 7** are summarized below. These values are fundamental for its application and characterization.

Property	Value	Reference
IUPAC Name	2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol	[2]
C.I. Name	Disperse Yellow 7, 26090	[1][2][5]
CAS Number	6300-37-4	[1][2][4]
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>4</sub> O	[1][2][4]
Molecular Weight	316.36 g/mol	[1][2][4]
Appearance	Yellow to dark brown powder	[1][2][4]
Solubility	Low solubility in water; Soluble in acetone and DMF	[1][2][4]

## Spectroscopic and Photophysical Data

The interaction of **Disperse Yellow 7** with light is central to its function as a dye. The primary photophysical parameters are detailed in the table below. It is important to note that many azo dyes are known to be non-fluorescent or only weakly fluorescent due to efficient non-radiative decay pathways from the excited state.[1] Comprehensive data on the fluorescence quantum yield and lifetime for **Disperse Yellow 7** is limited in publicly available literature.

Parameter	Value / Observation	Solvent	Reference
$\lambda_{\text{max}}$ (Absorbance)	384 - 388 nm	Acetone	[1][4]
$\lambda_{\text{max}}$ (Absorbance)	389 nm	PMMA-MA matrix	[6]
Molar Extinction ( $\epsilon$ )	> 34,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	Acetone	[1][7]
Fluorescence	Azo dyes are often weakly fluorescent or non-fluorescent.	-	[1]

## Experimental Protocols

Standardized methodologies are crucial for the accurate determination of photophysical properties. The following protocols outline the procedures for UV-Visible and Fluorescence Spectroscopy.

## UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) and the molar extinction coefficient ( $\epsilon$ ).

- Sample Preparation:
  - Prepare a stock solution of **Disperse Yellow 7** of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as acetone or ethanol.[\[1\]](#)
  - From the stock solution, create a series of dilutions to identify a concentration that yields an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$  to ensure linearity under the Beer-Lambert law.[\[1\]](#)
- Instrumentation:
  - A dual-beam UV-Vis spectrophotometer is required.[\[1\]](#)
- Measurement Protocol:
  - Calibrate the spectrophotometer using a cuvette containing the pure solvent as a blank reference.[\[1\]](#)
  - Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[\[1\]](#)[\[2\]](#)
  - Identify the  $\lambda_{\text{max}}$  from the resulting spectrum.
  - Calculate the molar extinction coefficient ( $\epsilon$ ) using the Beer-Lambert law:  $A = \epsilon cl$ , where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the cuvette path length (typically 1 cm).[\[1\]](#)

## Fluorescence Spectroscopy

This technique measures the emission spectrum, fluorescence quantum yield ( $\Phi_f$ ), and fluorescence lifetime ( $\tau_f$ ).

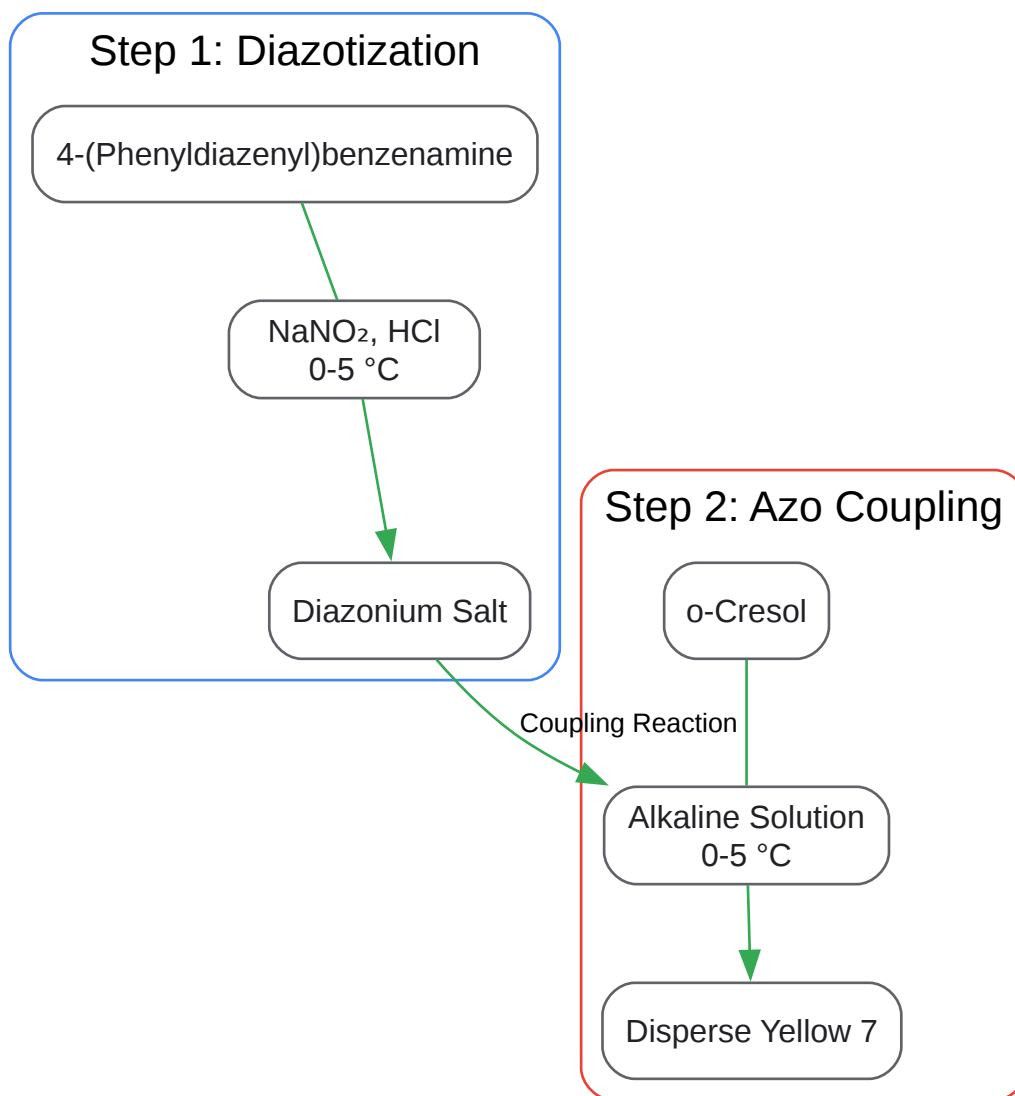
- Sample Preparation:
  - Prepare a dilute solution of **Disperse Yellow 7** in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be approximately 0.1 to minimize inner-filter effects where emitted light is reabsorbed by the sample.[\[1\]](#)
- Instrumentation:
  - A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is necessary.[\[1\]](#)
- Measurement Protocol:
  - Emission Spectrum: Excite the sample at its  $\lambda_{\text{max}}$  (determined from UV-Vis spectroscopy) and scan a range of longer wavelengths to record the emission spectrum.[\[1\]](#)
  - Fluorescence Quantum Yield ( $\Phi_f$ ): The quantum yield can be determined using a relative method by comparing its fluorescence intensity to a standard with a known quantum yield. The equation is:  $\Phi_f(\text{sample}) = \Phi_f(\text{std}) * (I(\text{sample}) / I(\text{std})) * (A(\text{std}) / A(\text{sample})) * (n(\text{sample})^2 / n(\text{std})^2)$  where  $I$  is the integrated emission intensity,  $A$  is the absorbance at the excitation wavelength, and  $n$  is the refractive index of the solvent.[\[1\]](#)
  - Fluorescence Lifetime ( $\tau_f$ ): The lifetime can be measured using advanced techniques such as Time-Correlated Single-Photon Counting (TCSPC).[\[1\]](#)

## Visualizations: Pathways and Workflows

### Synthesis Pathway

The synthesis of **Disperse Yellow 7** is typically achieved through a diazotization reaction followed by an azo coupling step.[\[2\]](#)[\[4\]](#) 4-(Phenyldiazenyl)benzenamine is first converted to a diazonium salt, which is then reacted with o-Cresol to yield the final dye molecule.[\[2\]](#)[\[4\]](#)

## Synthesis of Disperse Yellow 7

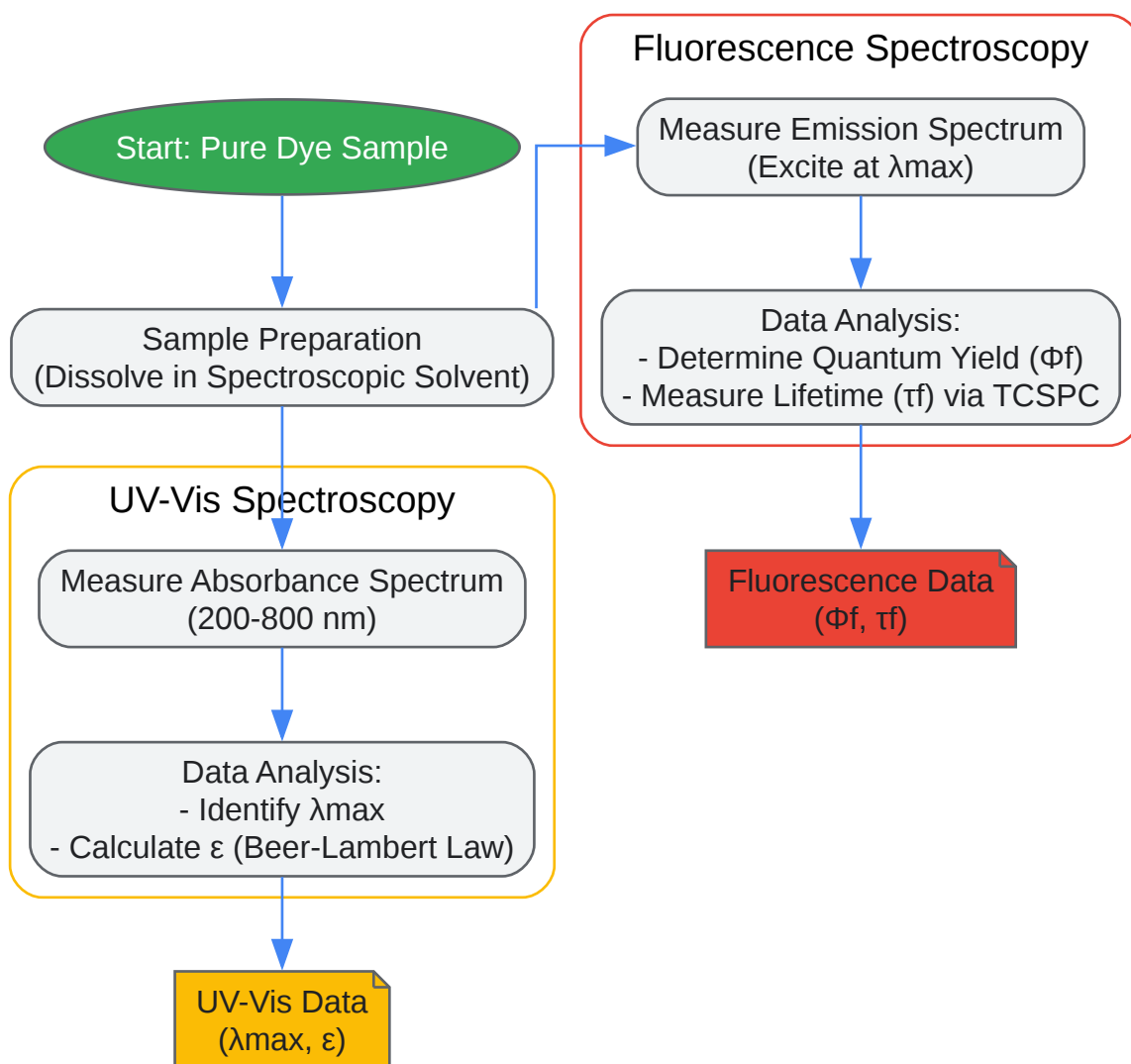


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*Synthesis pathway for **Disperse Yellow 7**.*

## Experimental Workflow for Photophysical Characterization

The characterization of a dye like **Disperse Yellow 7** follows a structured workflow to ensure accurate and reproducible data. This involves careful sample preparation followed by spectroscopic analysis.



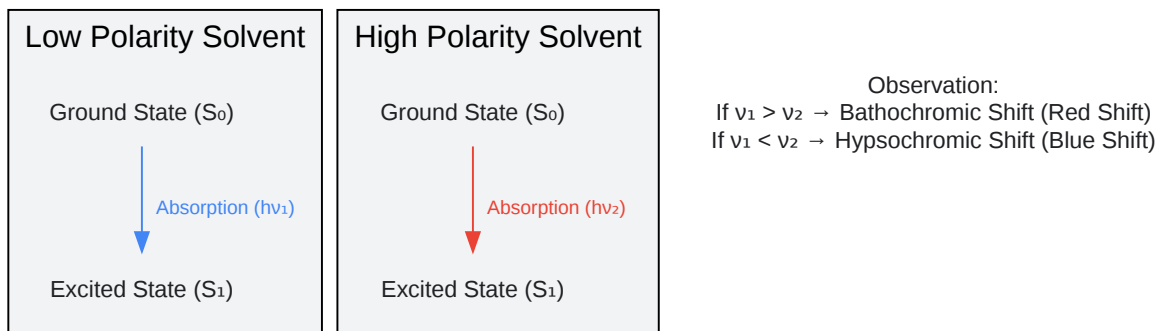
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*Workflow for photophysical characterization.*

## Conceptual Diagram of Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[8] This occurs because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents, altering the energy gap between them. A red shift (bathochromic) indicates positive solvatochromism, while a blue shift (hypsochromic) signifies negative solvatochromism.[8]

## Solvatochromism Effect



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*Conceptual illustration of solvatochromism.*

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